Magnesium phosphate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biomedical Research:

- Drug Delivery: Magnesium phosphate hydrate, due to its biocompatibility and controlled release properties, is being explored as a carrier material for drug delivery. Studies suggest its potential for sustained release of various therapeutic agents, including antibiotics, anti-cancer drugs, and vaccines [].

- Bone Regeneration: The biocompatibility and ability to stimulate bone cell growth make magnesium phosphate hydrate a promising candidate for bone regeneration scaffolds. Research shows its effectiveness in promoting bone formation and improving bone repair in animal models [].

Material Science:

- Flame Retardants: Magnesium phosphate hydrate exhibits flame retardant properties, making it a potential additive in various materials. Studies have demonstrated its effectiveness in enhancing the fire resistance of polymers and textiles [].

- Catalysis: Due to its unique structure and properties, magnesium phosphate hydrate is being investigated as a catalyst for various chemical reactions. Research suggests its potential application in the synthesis of fine chemicals, pharmaceuticals, and biofuels [].

Environmental Science:

- Adsorbent for Pollutants: Magnesium phosphate hydrate shows potential for removing pollutants from water and wastewater. Research indicates its effectiveness in absorbing various contaminants, including heavy metals and phosphate ions [].

- Flame Retardant for Wildfires: The flame retardant properties of magnesium phosphate hydrate are being explored for use in wildfire prevention and mitigation strategies. Studies are ongoing to assess its efficacy and environmental impact [].

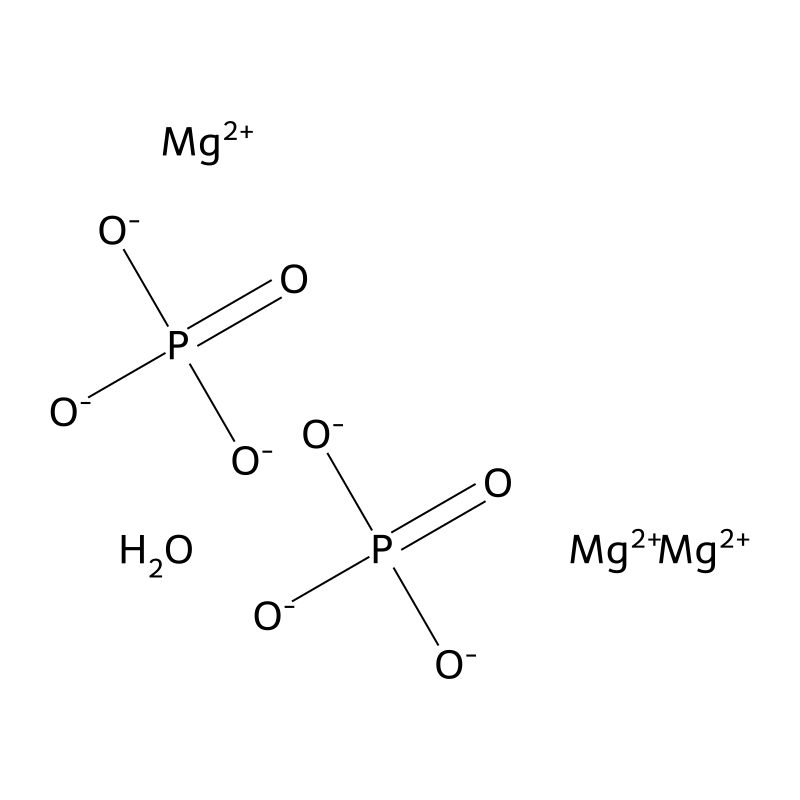

Magnesium phosphate hydrate is a compound with the general formula , where represents the number of water molecules associated with the magnesium phosphate. This compound is typically found in various hydrated forms, with dimagnesium phosphate trihydrate being one of the most common. Magnesium phosphate hydrate appears as a white crystalline solid and is soluble in water, making it useful in various applications across different fields, including agriculture and pharmaceuticals .

- Dissolution Reaction:

- Formation Reaction:

When magnesium oxide and phosphoric acid react, magnesium phosphate hydrate can be formed:

These reactions highlight its solubility and reactivity in the presence of acids and bases.

Magnesium phosphate hydrate plays a significant role in biological systems, particularly in relation to magnesium's essential functions. Magnesium is vital for numerous biochemical processes, including:

- Enzyme Activation: It acts as a cofactor for many enzymes involved in energy production and metabolism.

- Bone Health: Magnesium contributes to bone mineralization when combined with phosphate.

- Cellular Functions: It is crucial for DNA and RNA synthesis, influencing cell division and growth.

Studies have indicated that magnesium phosphate can enhance cellular uptake of magnesium, thereby improving metabolic functions .

Several methods exist for synthesizing magnesium phosphate hydrate:

- Precipitation Method:

- Mixing solutions of magnesium salts (e.g., magnesium sulfate) with phosphoric acid leads to precipitation of magnesium phosphate hydrate.

- Sol-Gel Process:

- This involves creating a colloidal solution that transforms into a gel-like state, which can then be dried to yield magnesium phosphate hydrate.

- Hydrothermal Synthesis:

- Conducting reactions under high temperature and pressure conditions allows for the controlled formation of hydrated compounds.

These methods allow for the production of magnesium phosphate hydrate in various forms and purities suitable for different applications .

Magnesium phosphate hydrate has diverse applications:

- Fertilizers: Used in agriculture to provide essential nutrients to plants.

- Food Additive: Serves as a food additive for its nutritional benefits.

- Pharmaceuticals: Utilized in dietary supplements and formulations aimed at enhancing magnesium levels in the body.

- Construction Materials: Employed in producing cement and other construction materials due to its binding properties.

Its versatility makes it valuable across multiple industries .

Research on interaction studies involving magnesium phosphate hydrate has focused on its bioavailability and interactions with other nutrients:

- Calcium Interaction: Studies suggest that magnesium phosphate can enhance calcium absorption when both are present, promoting better bone health.

- Phosphate Binding: It has been observed that magnesium phosphate can bind excess phosphates in wastewater treatment processes, aiding in environmental management.

These interactions underline its importance not only in nutrition but also in environmental sciences .

Several compounds share similarities with magnesium phosphate hydrate. Here’s a comparison highlighting their uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Dimagnesium Phosphate Trihydrate | Commonly used as a food additive; neutral pH. | |

| Ammonium Magnesium Phosphate Hydrate | Contains ammonium; used in fertilizers. | |

| Calcium Magnesium Phosphate | Combines calcium and magnesium; important for bone health. |

Magnesium phosphate hydrate stands out due to its specific hydration states and applications across agricultural, pharmaceutical, and environmental sectors, making it a compound of considerable interest .